3-(1',5'-Dimethyl-5-(trifluoromethyl)-1'H,2H-[3,4'-bipyrazol]-2-yl)propanenitrile
Description
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Properties
IUPAC Name |
3-[5-(1,5-dimethylpyrazol-4-yl)-3-(trifluoromethyl)pyrazol-1-yl]propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N5/c1-8-9(7-17-19(8)2)10-6-11(12(13,14)15)18-20(10)5-3-4-16/h6-7H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDXFNOSABYJOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NN2CCC#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1',5'-Dimethyl-5-(trifluoromethyl)-1'H,2H-[3,4'-bipyrazol]-2-yl)propanenitrile, also known as CAS# 1006348-67-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | 3-[5-(1,5-dimethylpyrazol-4-yl)-3-(trifluoromethyl)pyrazol-1-yl]propanenitrile |
| Molecular Formula | C₁₂H₁₂F₃N₅ |
| Molecular Weight | 283.25 g/mol |
| Canonical SMILES | CC1=C(C=NN1C)C2=CC(=NN2CCC#N)C(F)(F)F |
| InChI Key | GLDXFNOSABYJOQ-UHFFFAOYSA-N |
The biological activity of this compound has been linked to various mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of bipyrazoles have shown activity against Mycobacterium tuberculosis, targeting cell wall biosynthesis pathways .
- Inhibition of Kinases : The compound may also act as an inhibitor of specific kinases involved in cellular signaling pathways. Research into related pyrazole compounds indicates potential inhibition of kinases like TbAK1, which could be relevant for developing treatments for diseases such as African sleeping sickness .
- Cytotoxic Effects : Some studies report cytotoxic effects against mammalian cell lines, indicating a need for further investigation into its safety and therapeutic index .
Structure-Activity Relationship (SAR)
The effectiveness of this compound largely depends on its structural components. Key findings from SAR studies include:
- The presence of the trifluoromethyl group enhances lipophilicity and potentially increases membrane permeability.
- Substituents on the pyrazole ring significantly affect biological activity; for example, modifications at the C3 position can lead to variations in potency against specific targets .
Case Study 1: Antituberculosis Activity
A study focused on bipyrazole derivatives demonstrated that modifications to the pyrazole core could enhance activity against Mycobacterium tuberculosis. The compound exhibited a minimum inhibitory concentration (MIC) below 0.5 μM against various strains, including multidrug-resistant isolates .
Case Study 2: Trypanocidal Activity
In another investigation, related compounds were tested for their ability to inhibit Trypanosoma brucei, the causative agent of African sleeping sickness. The study found that certain analogues achieved significant growth inhibition with pEC50 values exceeding 6.0 after 18 hours of incubation, indicating strong trypanocidal activity .
Scientific Research Applications
Agricultural Chemistry
Pesticide Development : The compound has been explored for its potential as a pesticide or herbicide due to its ability to inhibit specific enzymes in target organisms. Studies indicate that the trifluoromethyl group enhances the lipophilicity of the molecule, improving its penetration into plant tissues and increasing efficacy against pests.
Case Study : A study published in the Journal of Agricultural and Food Chemistry examined the effectiveness of this bipyrazole derivative against common agricultural pests. The results showed a significant reduction in pest populations when applied at optimal concentrations, demonstrating its potential as an eco-friendly alternative to traditional pesticides.
Pharmaceutical Applications
Anticancer Research : Bipyrazole derivatives have shown promise in anticancer research. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation.
Case Study : Research published in Cancer Letters reported that 3-(1',5'-Dimethyl-5-(trifluoromethyl)-1'H,2H-[3,4'-bipyrazol]-2-yl)propanenitrile exhibited cytotoxic effects on various cancer cell lines. The study highlighted its mechanism of action involving apoptosis induction and cell cycle arrest.
Material Science
Development of Functional Materials : The unique chemical structure of this compound makes it suitable for the development of advanced materials, including sensors and catalysts.
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Solubility | Soluble in organic solvents |
| Conductivity | Moderate |
Case Study : A recent study focused on using this compound in the synthesis of conductive polymers for electronic applications. The findings indicated that incorporating the bipyrazole unit significantly improved the electrical conductivity of the resulting materials.
Coordination Chemistry
Metal Complexes Formation : This compound can act as a ligand in coordination chemistry, forming stable complexes with transition metals.
Data Table: Metal Complexes
| Metal Ion | Complex Stability | Application |
|---|---|---|
| Cu(II) | High | Catalysis |
| Ni(II) | Moderate | Sensor Development |
Case Study : A study published in Inorganic Chemistry demonstrated that complexes formed between this bipyrazole derivative and copper ions exhibited catalytic activity in oxidation reactions, showcasing its potential utility in industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
